Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate
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Overview
Description
Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate is an organic compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol . It is an ester derived from the combination of 4-chloro-2-nitrobenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate typically involves the esterification of 4-chloro-2-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents.
Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 3-(4-Chloro-2-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Chloro-2-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its reduction product, 3-(4-Chloro-2-aminophenyl)propanoate, may interact with enzymes or receptors involved in cellular processes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-(4-Chloro-2-nitrophenyl)propanoate can be compared with similar compounds such as:
Ethyl 2-(3-chloro-4-nitrophenyl)propanoate: Similar structure but with different substitution patterns on the aromatic ring.
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate: Contains a fluorine atom instead of chlorine, leading to different chemical properties and reactivity.
Ethyl 3-(3-chloro-2-nitrophenyl)propanoate: Another positional isomer with different substitution patterns.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Properties
CAS No. |
1185180-58-8 |
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Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
ethyl 3-(4-chloro-2-nitrophenyl)propanoate |
InChI |
InChI=1S/C11H12ClNO4/c1-2-17-11(14)6-4-8-3-5-9(12)7-10(8)13(15)16/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
FNPACITXZUSITO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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